![molecular formula C15H9N3O3S B2435036 2-(4-硝基苯基)咪唑并[2,1-b]苯并噻唑-7-醇 CAS No. 914224-34-3](/img/structure/B2435036.png)
2-(4-硝基苯基)咪唑并[2,1-b]苯并噻唑-7-醇
描述
“2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol” is a chemical compound that has been studied for its potential antimycobacterial properties . It is part of a series of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives . The most active derivative in this series, IT10, carries a 4-nitro phenyl moiety .
Molecular Structure Analysis
The molecular structure of “2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol” is characterized by the presence of an imidazo[2,1-b]thiazole core and a 4-nitrophenyl moiety . The compounds in this series were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .科学研究应用
Antimycobacterial Agents
The compound has been used in the design and synthesis of novel imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives as antimycobacterial agents. These derivatives have shown significant activity against Mycobacterium tuberculosis (Mtb) H37Ra .
Anticancer Agents
Benzo[d]imidazo[2,1-b]thiazoles, which include the compound , have been reported to serve as powerful anticancer agents .
Anxiolytic Agents
These compounds have also been reported to serve as potent non-sedative anxiolytic agents .
PET Imaging Probes
They have been used as PET imaging probes of β-amyloid plaques in the brains of Alzheimer’s patients .
Kinase Inhibitors
Benzo[d]imidazo[2,1-b]thiazoles have been reported to act as kinase inhibitors .
Antimicrobial Agents
These compounds have been reported to serve as antimicrobially active molecules .
Treatment for Nerve Function Loss
Benzo[d]oxazole derivatives, which are structurally related to the compound , have been used to treat interval loss of nerve function .
Synthesis of Bioactive Compounds
The compound has been used in the synthesis of bioactive compounds, expanding the repertoire of reaction types in heterocyclic chemistry .
未来方向
The future directions for the study of “2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol” and related compounds could involve further exploration of their antimycobacterial properties, particularly against Mycobacterium tuberculosis . Additionally, more research could be done to understand their mechanism of action and to optimize their synthesis for potential therapeutic applications .
作用机制
Target of Action
The primary target of 2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for the survival and virulence of Mtb .
Mode of Action
The compound interacts with its target, Pantothenate synthetase, resulting in the inhibition of the enzyme’s activity . This interaction disrupts the biosynthesis of pantothenate, thereby affecting the survival and virulence of Mtb .
Biochemical Pathways
The affected pathway is the pantothenate biosynthesis pathway . By inhibiting Pantothenate synthetase, the compound disrupts the production of pantothenate, a precursor of coenzyme A. This disruption affects various downstream processes that rely on coenzyme A, including fatty acid synthesis and energy metabolism .
Pharmacokinetics
The compound was designed and synthesized with in silico admet prediction, suggesting that it likely has favorable pharmacokinetic properties .
Result of Action
The compound exhibits significant antitubercular activity. The most active derivative carrying a 4-nitro phenyl moiety displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mtb H37Ra . Furthermore, no acute cellular toxicity was observed (>128 μM) towards the MRC-5 lung fibroblast cell line .
属性
IUPAC Name |
2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O3S/c19-11-5-6-13-14(7-11)22-15-16-12(8-17(13)15)9-1-3-10(4-2-9)18(20)21/h1-8,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKPMFCYLRAGSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C4=C(C=C(C=C4)O)SC3=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2434953.png)
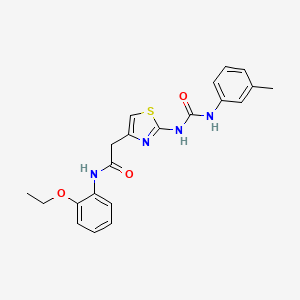

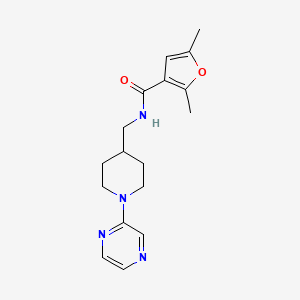
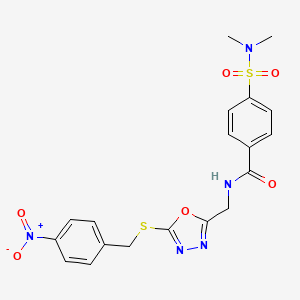
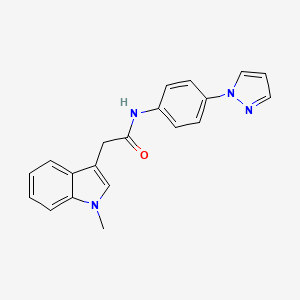
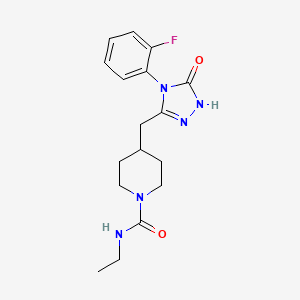
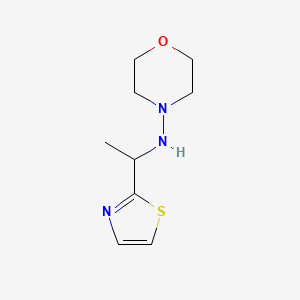

![N-(4-chlorobenzyl)-2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetamide](/img/structure/B2434972.png)
![7-allyl-1-(2-ethoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2434973.png)
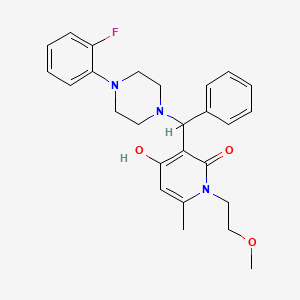
![2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2434975.png)
